9-Dodecylphenanthrene

Descripción general

Descripción

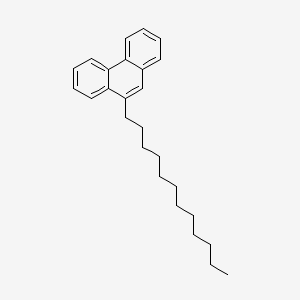

9-Dodecylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H34. It consists of a phenanthrene core substituted with a dodecyl group at the 9th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Dodecylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of phenanthrene from coal tar, followed by its alkylation with dodecyl chloride. The reaction mixture is then subjected to distillation and recrystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: 9-Dodecylphenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrenequinone derivatives.

Reduction: Reduction reactions can yield 9,10-dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as bromination, can occur at the 9th position.

Common Reagents and Conditions:

Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogen gas (H2) with a catalyst like Raney nickel.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) as a solvent.

Major Products:

Oxidation: Phenanthrenequinone derivatives.

Reduction: 9,10-Dihydro-9-dodecylphenanthrene.

Substitution: 9-Bromophenanthrene.

Aplicaciones Científicas De Investigación

9-Dodecylphenanthrene is a polycyclic aromatic hydrocarbon with a dodecyl group at the 9th position of the phenanthrene structure.

Chemical Properties

- Formula:

- Molecular Weight: 346.5482 g/mol

- CAS Registry Number: 3788-61-2

- IUPAC Standard InChIKey: QBNLPAPGLLSKBN-UHFFFAOYSA-N

Scientific Research Applications

While specific applications of this compound are not detailed within the provided search results, the information available allows for potential inferences based on its structural characteristics:

- Polycyclic Aromatic Hydrocarbons (PAHs): this compound belongs to the class of PAHs, which are known for various applications in material science and chemical research.

- Bioactive Compounds: Research on bioactive compounds from natural sources is of significant scientific importance with extensive application prospects .

- Polyphenol-containing nanoparticles: Polyphenols, which are phenolic hydroxyl group-containing organic molecules, have shown beneficial effects on human health. Polyphenol-containing nanoparticles have applications in bioimaging, therapeutic delivery, and other biomedical applications .

- Environmental Medicine: Case studies in environmental medicine utilize knowledge of hazardous substances .

Given this information, potential research applications of this compound could include:

- Synthesis of novel materials with specific electronic or optical properties.

- Use as a model compound in environmental studies to understand the behavior and fate of alkylated PAHs.

- Development of novel materials for use in bioimaging, therapeutic delivery, and other biomedical applications.

Mecanismo De Acción

The mechanism of action of 9-Dodecylphenanthrene involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its hydrophobic dodecyl chain can interact with lipid membranes, affecting membrane fluidity and function .

Comparación Con Compuestos Similares

Phenanthrene: The parent compound, consisting of three fused benzene rings.

9-Bromophenanthrene: A brominated derivative used in various organic synthesis reactions.

9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogenation at the 9th and 10th positions.

Uniqueness: 9-Dodecylphenanthrene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring hydrophobic interactions and stability .

Actividad Biológica

9-Dodecylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity, particularly in the context of environmental degradation and potential toxicity. This compound, characterized by its long alkyl chain, has been studied for its interactions with biological systems, including microbial degradation pathways and its effects on human health. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound, including case studies, data tables, and detailed research findings.

Chemical Structure and Properties

This compound features a phenanthrene core with a dodecyl (C12) side chain. This structure influences its solubility, reactivity, and interactions with biological systems. The presence of the alkyl chain enhances its hydrophobic properties, making it more persistent in the environment.

| Property | Value |

|---|---|

| Molecular Formula | C22H26 |

| Molecular Weight | 290.44 g/mol |

| Boiling Point | Not readily available |

| Solubility in Water | Low |

| Log P (octanol-water) | High (indicates hydrophobicity) |

Microbial Degradation

Research indicates that this compound can be degraded by specific microbial strains, particularly those isolated from environments contaminated with hydrocarbons. For instance, a study on the deep-sea fungus Aspergillus sydowii BOBA1 showed its capability to metabolize various PAHs, including this compound, under different pressure conditions.

Case Study: Aspergillus sydowii BOBA1

- Location : Deep-sea sediment at 3000 m depth

- Degradation Efficiency :

- Atmospheric pressure: 71.2% degradation

- High pressure (10 MPa): 82.5% degradation

- Mechanism : The fungus employs enzymes such as dioxygenases and hydrolases to break down complex hydrocarbons into less harmful metabolites .

Toxicological Studies

The biological activity of this compound also raises concerns regarding its potential toxicity. Studies have shown that alkylated PAHs can exhibit mutagenic properties due to their metabolic activation via cytochrome P450 enzymes.

Table 2: Toxicological Effects of Alkylated Phenanthrenes

| Study Reference | Effect Observed | Mechanism |

|---|---|---|

| Increased mutagenicity in vitro | CYP450-mediated metabolism | |

| Altered oxidative metabolism | Formation of reactive metabolites |

Environmental Impact

The persistence of this compound in the environment poses risks to aquatic ecosystems. Its hydrophobic nature leads to bioaccumulation in marine organisms, potentially disrupting food chains and affecting biodiversity.

Propiedades

IUPAC Name |

9-dodecylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h12-15,17-21H,2-11,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNLPAPGLLSKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296020 | |

| Record name | 9-Dodecylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-61-2 | |

| Record name | 9-Dodecylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-n-Dodecylphenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Dodecylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.